

2,3,4-Trifluorobenzyl bromide physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3,4-Trifluorobenzyl bromide*

Cat. No.: *B142621*

[Get Quote](#)

An In-Depth Technical Guide to **2,3,4-Trifluorobenzyl Bromide**: Properties, Applications, and Experimental Protocols

Introduction

2,3,4-Trifluorobenzyl bromide, also known by its systematic name 1-(Bromomethyl)-2,3,4-trifluorobenzene, is a halogenated aromatic compound of significant interest to the scientific community. As a versatile chemical intermediate, its unique molecular structure, featuring a reactive benzyl bromide functional group and a trifluorinated phenyl ring, makes it an invaluable building block in various fields. This guide provides a comprehensive overview of its physical properties, chemical behavior, applications, and essential experimental protocols, tailored for researchers and professionals in drug development, agrochemical synthesis, and materials science. The strategic incorporation of fluorine atoms profoundly influences the electronic properties of the molecule, which can be leveraged to enhance the metabolic stability, lipophilicity, and biological efficacy of target compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Section 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of **2,3,4-Trifluorobenzyl bromide** are summarized below. These properties are critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	157911-55-2	[1] [5]
Molecular Formula	C ₇ H ₄ BrF ₃	[1] [5]
Molecular Weight	225.01 g/mol	[1] [5]
Appearance	Colorless to light orange/yellow/green clear liquid	[1] [6]
Density	1.710 - 1.72 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.5070 - 1.51	[1]
Flash Point	90.6 °C (195.1 °F) - closed cup	
Purity (Typical)	≥ 97-98% (by GC)	[1]
Synonyms	1-(Bromomethyl)-2,3,4-trifluorobenzene	[1] [6]

Section 2: Reactivity and Chemical Profile

The utility of **2,3,4-Trifluorobenzyl bromide** stems from its distinct reactivity. The benzylic bromide is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This facilitates a wide range of substitution reactions.

Simultaneously, the three electron-withdrawing fluorine atoms on the aromatic ring modulate the reactivity of the benzylic position and, more importantly, impart unique properties to the final products. In medicinal chemistry, for example, the introduction of fluorine can improve a drug candidate's metabolic stability, binding affinity, and membrane permeability.[\[3\]](#)[\[4\]](#)

The primary reaction mechanism involves the displacement of the bromide ion by a nucleophile (e.g., amines, alcohols, thiols, carbanions), making it an efficient agent for introducing the 2,3,4-trifluorobenzyl moiety into a target molecule.

[Click to download full resolution via product page](#)

Caption: Generalized S_N2 reaction pathway for **2,3,4-Trifluorobenzyl Bromide**.

Section 3: Key Applications

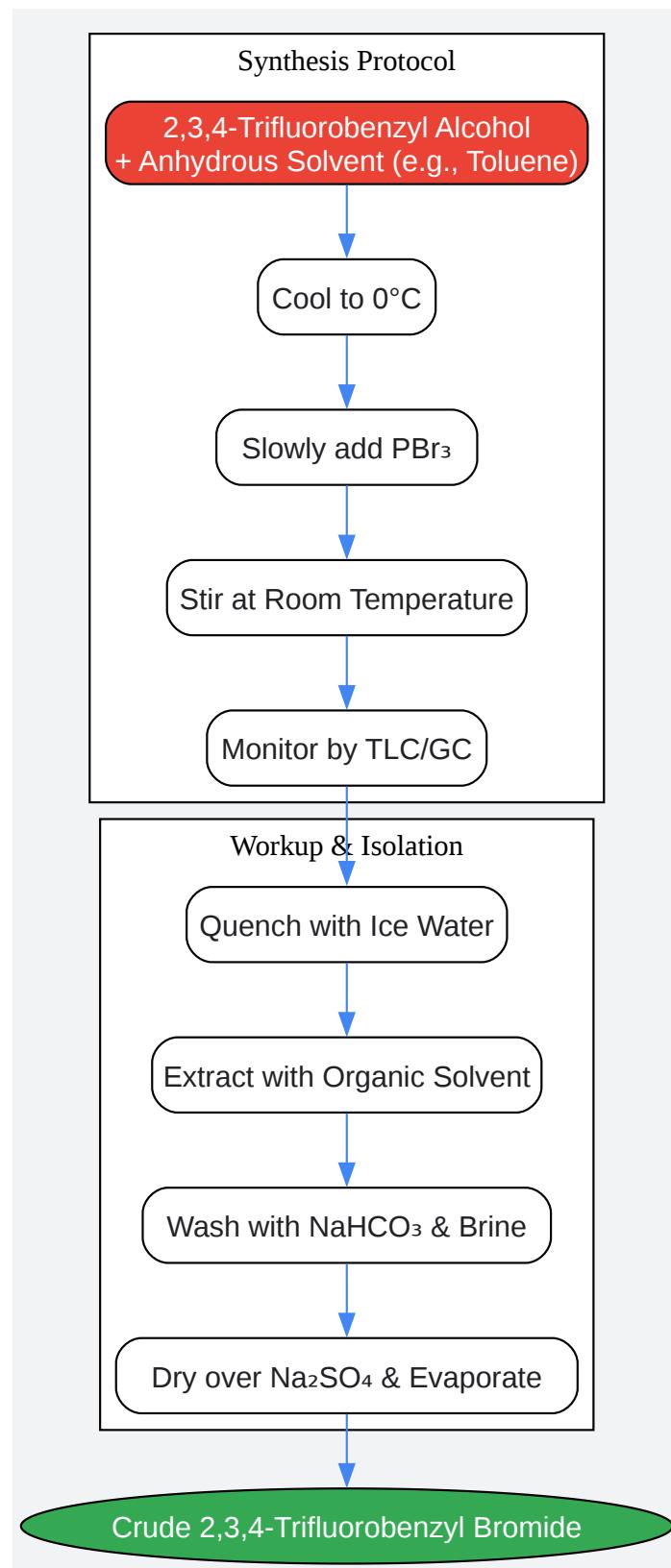
The versatile nature of this compound has led to its use in several high-technology sectors.

- **Pharmaceutical Synthesis:** It is a crucial intermediate in the synthesis of fluorinated compounds for drug discovery.[1][2] The 2,3,4-trifluorobenzyl group is incorporated into molecules to enhance their pharmacological profiles, targeting a range of conditions including central nervous system disorders and cancer.[2][7]
- **Agrochemical Development:** In agrochemistry, it is used to develop advanced pesticides and herbicides.[1][2][7] The fluorine atoms can increase the efficacy and environmental stability of these agents.[2][7]
- **Materials Science:** The compound is employed in the production of specialty polymers and coatings.[1][3] These materials often exhibit superior thermal stability and chemical resistance, making them suitable for demanding applications in the electronics and automotive industries.[1]
- **Catalyst Synthesis:** **2,3,4-Trifluorobenzyl bromide** may be used to synthesize specialized phase-transfer catalysts (PTCs).

Section 4: Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling **2,3,4-Trifluorobenzyl bromide**.

- **Hazards:** The compound is classified as corrosive (Skin Corrosion 1B) and causes severe skin burns and eye damage.[6] It may also be corrosive to metals.[6] It is a lachrymator, meaning it can cause tearing.
- **Personal Protective Equipment (PPE):** Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling should be performed inside a certified chemical fume hood.


- Storage: Store in a cool, dry, and well-ventilated area at temperatures between 2-8°C.[\[1\]](#) The container must be kept tightly sealed to prevent exposure to moisture, which can cause hydrolysis to the corresponding benzyl alcohol, and to prevent the escape of vapors.

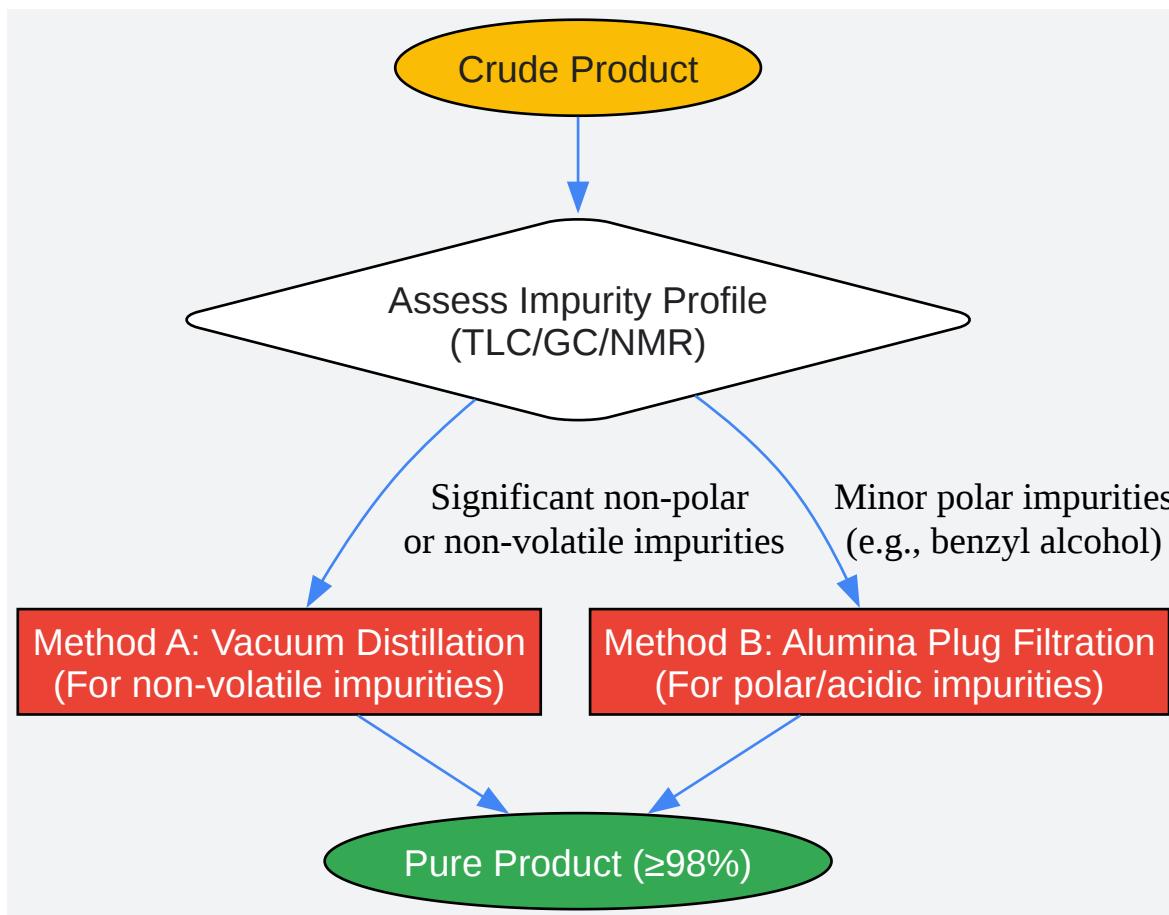
Section 5: Experimental Protocols

The following sections detail generalized but authoritative procedures for the synthesis and purification of benzyl bromides, which are applicable to the 2,3,4-trifluoro isomer.

General Synthesis Workflow

A common and effective method for synthesizing benzyl bromides is the bromination of the corresponding benzyl alcohol using a brominating agent like phosphorus tribromide (PBr_3).

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **2,3,4-Trifluorobenzyl Bromide**.

Step-by-Step Protocol:

- Dissolve 2,3,4-trifluorobenzyl alcohol in an anhydrous solvent (e.g., toluene, diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- Cool the solution to 0°C in an ice bath.
- Slowly add phosphorus tribromide (PBr_3) dropwise to the stirred solution.^[8] An exothermic reaction may occur.
- After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).^[9]
- Carefully pour the reaction mixture into ice water to quench the excess PBr_3 .
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ether).^{[8][9]}
- Combine the organic layers and wash sequentially with a saturated sodium bicarbonate ($NaHCO_3$) solution, water, and brine.^{[8][9]}
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or $MgSO_4$), filter, and remove the solvent under reduced pressure to yield the crude product.^[8]

Purification Protocol

The crude product often contains unreacted starting material or byproducts from hydrolysis. Purification is essential to achieve the high purity required for subsequent reactions.

[Click to download full resolution via product page](#)

Caption: Decision workflow for the purification of **2,3,4-Trifluorobenzyl Bromide**.

Method A: Fractional Vacuum Distillation This is the most rigorous method for achieving high purity.

- Assemble a fractional distillation apparatus for vacuum operation.
- Place the crude oil in the distillation flask.
- Slowly reduce the pressure to the appropriate level.
- Heat the flask gently to distill the product, collecting the fraction at the correct boiling point and pressure. This method effectively removes less volatile impurities.[10]

Method B: Alumina Plug Filtration This is a rapid method for removing polar impurities like the corresponding alcohol or acid that may have formed through degradation.[10]

- Place a small plug of cotton or glass wool at the bottom of a chromatography column or a large pipette.
- Add a layer of sand, followed by a layer of basic alumina.
- Dissolve the crude benzyl bromide in a minimal amount of a non-polar solvent (e.g., hexane).
- Pass the solution through the alumina plug, eluting with the same or a slightly more polar solvent.
- Collect the eluent and remove the solvent under reduced pressure to yield the purified product.

Conclusion

2,3,4-Trifluorobenzyl bromide is a high-value reagent whose strategic importance in modern chemistry cannot be overstated. Its well-defined physical properties, predictable reactivity, and the beneficial effects of its trifluorinated core make it an essential tool for chemists aiming to synthesize novel molecules with enhanced properties. Proper understanding of its handling, reactivity, and purification is paramount for its safe and effective use in the laboratory.

References

- Oakwood Chemical. (n.d.). **2,3,4-Trifluorobenzyl bromide**.
- MySkinRecipes. (n.d.). **2,3,4-Trifluorobenzyl Bromide**.
- Blog. (2025). What new applications of 2,4,5-Trifluorobenzyl Bromide have been discovered?
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: The Versatility of 2,4,5-Trifluorobenzyl Bromide.
- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. *Journal of Medicinal Chemistry*, 58(21), 8315-8359.
- Google Patents. (n.d.). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
- Reddit. (2016). BnBr purification via basic alumina?

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 2,3,4-Trifluorobenzyl Bromide [myskinrecipes.com]
- 3. nbinno.com [nbino.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3,4-Trifluorobenzyl bromide [oakwoodchemical.com]
- 6. 2,3,4-Trifluorobenzyl Bromide | 157911-55-2 | TCI EUROPE N.V. [tcichemicals.com]
- 7. kaibangchem.com [kaibangchem.com]
- 8. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. reddit.com [reddit.com]
- To cite this document: BenchChem. [2,3,4-Trifluorobenzyl bromide physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b142621#2-3-4-trifluorobenzyl-bromide-physical-properties\]](https://www.benchchem.com/product/b142621#2-3-4-trifluorobenzyl-bromide-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com